molecular formula C15H9ClN2O3 B1287816 2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 893612-37-8

2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B1287816
CAS No.: 893612-37-8
M. Wt: 300.69 g/mol
InChI Key: PDASWTSIIVFRPP-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde is a complex organic compound that features a benzodioxole moiety, a chloro-substituted imidazo[1,2-a]pyridine core, and an aldehyde functional group

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit activity against various cancer cell lines

Mode of Action

Compounds with similar structures have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Given the reported anticancer activity of similar compounds , it is likely that the compound affects pathways related to cell cycle regulation and apoptosis. The downstream effects of these disruptions could include halted cell proliferation and induced cell death.

Result of Action

Similar compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have similar effects, disrupting normal cell cycle progression and promoting programmed cell death.

Biochemical Analysis

Biochemical Properties

2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins . This inhibition can lead to anti-inflammatory effects, making the compound a potential candidate for anti-inflammatory drug development. Additionally, the compound’s interaction with COX enzymes suggests its potential role in modulating other biochemical pathways related to inflammation and pain.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to exhibit cytotoxic activity against certain cancer cell lines, such as HeLa cells . This cytotoxicity is likely due to its ability to interfere with cellular signaling pathways that regulate cell proliferation and apoptosis. Furthermore, the compound’s impact on gene expression can lead to changes in the production of proteins involved in cell growth and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its inhibition of COX enzymes is achieved through competitive binding at the enzyme’s active site . This binding prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in inflammation and cell survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time when exposed to light or heat . This degradation can lead to a reduction in its efficacy and potency. Long-term studies in vitro and in vivo have also indicated that prolonged exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and cytotoxic activities . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing toxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, the compound may undergo phase I and phase II metabolic reactions, such as oxidation and conjugation, to form metabolites that are more easily excreted . These metabolic pathways can influence the compound’s bioavailability and duration of action. Additionally, the compound’s effects on metabolic flux and metabolite levels can impact overall cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, it can localize to various compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its chemical properties and interactions with cellular components. The compound’s localization and accumulation can influence its activity and effectiveness in targeting specific cellular processes.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors and influence gene expression, or to the mitochondria to affect cellular metabolism and energy production . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with methylene chloride in the presence of a base.

    Construction of the Imidazo[1,2-a]pyridine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with an appropriate electrophile.

    Introduction of the Chloro Substituent: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Aldehyde Functionalization: The final step involves the formylation of the imidazo[1,2-a]pyridine ring, which can be achieved using Vilsmeier-Haack reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by nucleophiles in nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide.

Major Products

    Oxidation: 2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid.

    Reduction: 2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-methanol.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-1,3-benzodioxol-5-yl)-imidazo[1,2-a]pyridine-3-carbaldehyde: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde: Lacks the benzodioxole moiety, which may reduce its potential interactions with biological targets.

    2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine: Lacks the aldehyde group, which may limit its ability to undergo certain chemical reactions.

Uniqueness

The presence of both the benzodioxole moiety and the chloro substituent in 2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde makes it unique in terms of its chemical reactivity and potential biological activity. This combination of functional groups allows for a diverse range of chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O3/c16-10-2-4-14-17-15(11(7-19)18(14)6-10)9-1-3-12-13(5-9)21-8-20-12/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDASWTSIIVFRPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(N4C=C(C=CC4=N3)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587513
Record name 2-(2H-1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893612-37-8
Record name 2-(2H-1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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